Cas no 477859-71-5 (4-(4-METHYLPHENYL)-2-PYRIMIDINETHIOL)
4-(4-METHYLPHENYL)-2-PYRIMIDINETHIOL Chemical and Physical Properties
Names and Identifiers
-
- 4-(4-METHYLPHENYL)-2-PYRIMIDINETHIOL
- 6-(4-methylphenyl)-1H-pyrimidine-2-thione
- HMS2470A12
- methylphenylpyrimidinethiol
- 477859-71-5
- BDBM91493
- NCGC00324347-01
- AKOS002676111
- SMR000178964
- J-513831
- 6-(p-tolyl)-1H-pyrimidine-2-thione
- 4-(4-methylphenyl)pyrimidine-2-thiol
- CHEMBL1557212
- A914591
- MFCD01315005
- 4-pTolyl-pyrimidine-2-thiol
- AKOS030244191
- DTXSID30363413
- Z1269175427
- 6-(p-Tolyl)pyrimidine-2(1H)-thione
- STK499269
- 12M-708
- AB00523636-12
- 4-(p-Tolyl)pyrimidine-2-thiol
- MLS000326379
- 4-p-Tolylpyrimidine-2-thiol
- 4-(4-methylphenyl)-2-pyrimidinyl hydrosulfide
- AC-33851
- cid_1490196
- 4-P-TOLYL-PYRIMIDINE-2-THIOL
- CS-0078676
-
- MDL: MFCD01315005
- Inchi: 1S/C11H10N2S/c1-8-2-4-9(5-3-8)10-6-7-12-11(14)13-10/h2-7H,1H3,(H,12,13,14)
- InChI Key: ZRXJKQAUCSXMTF-UHFFFAOYSA-N
- SMILES: S=C1N=CC=C(C2C=CC(C)=CC=2)N1
Computed Properties
- Exact Mass: 202.05600
- Monoisotopic Mass: 202.05646950g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 14
- Rotatable Bond Count: 1
- Complexity: 286
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.9
- Topological Polar Surface Area: 56.5Ų
Experimental Properties
- Density: 1.19±0.1 g/cm3 (20 ºC 760 Torr),
- Melting Point: 290°(dec)
- Solubility: Very slightly soluble (0.85 g/l) (25 º C),
- PSA: 64.58000
- LogP: 2.74070
4-(4-METHYLPHENYL)-2-PYRIMIDINETHIOL Security Information
- Signal Word:Warning
- Hazard Statement: H302;H315;H319;H335
- Warning Statement: P261;P280;P301+P312;P302+P352;P305+P351+P338
- HazardClass:IRRITANT
- Storage Condition:2-8 °C
4-(4-METHYLPHENYL)-2-PYRIMIDINETHIOL Customs Data
- HS CODE:2933599090
- Customs Data:
China Customs Code:
2933599090Overview:
2933599090. Other compounds with pyrimidine ring in structure(Including other compounds with piperazine ring on the structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933599090. other compounds containing a pyrimidine ring (whether or not hydrogenated) or piperazine ring in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
4-(4-METHYLPHENYL)-2-PYRIMIDINETHIOL Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| AstaTech | 31325-0.25/G |
4-P-TOLYL-PYRIMIDINE-2-THIOL |
477859-71-5 | 97% | 0.25g |
$98 | 2023-09-17 | |
| AstaTech | 31325-1/G |
4-P-TOLYL-PYRIMIDINE-2-THIOL |
477859-71-5 | 97% | 1g |
$245 | 2023-09-17 | |
| AstaTech | 31325-5/G |
4-P-TOLYL-PYRIMIDINE-2-THIOL |
477859-71-5 | 97% | 5g |
$735 | 2023-09-17 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | M170517-500mg |
4-(4-METHYLPHENYL)-2-PYRIMIDINETHIOL |
477859-71-5 | 500mg |
¥1,191.00 | 2021-05-24 | ||
| Alichem | A089007833-5g |
4-(4-Methylphenyl)-2-pyrimidinethiol |
477859-71-5 | 95% | 5g |
$727.65 | 2023-09-01 | |
| Chemenu | CM337710-1g |
6-(p-Tolyl)pyrimidine-2(1H)-thione |
477859-71-5 | 95%+ | 1g |
$368 | 2021-08-18 | |
| Chemenu | CM337710-5g |
6-(p-Tolyl)pyrimidine-2(1H)-thione |
477859-71-5 | 95%+ | 5g |
$1103 | 2021-08-18 | |
| Matrix Scientific | 043247-500mg |
4-(4-Methylphenyl)-2-pyrimidinethiol, >95% |
477859-71-5 | >95% | 500mg |
$181.00 | 2023-09-06 | |
| Matrix Scientific | 043247-1g |
4-(4-Methylphenyl)-2-pyrimidinethiol, >95% |
477859-71-5 | >95% | 1g |
$228.00 | 2023-09-06 | |
| Matrix Scientific | 043247-5g |
4-(4-Methylphenyl)-2-pyrimidinethiol, >95% |
477859-71-5 | >95% | 5g |
$524.00 | 2023-09-06 |
4-(4-METHYLPHENYL)-2-PYRIMIDINETHIOL Suppliers
4-(4-METHYLPHENYL)-2-PYRIMIDINETHIOL Related Literature
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P. K. Wawrzyniak,M. T. P. Beerepoot,H. J. M. de Groot,F. Buda Phys. Chem. Chem. Phys., 2011,13, 10270-10279
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Li-Hua Gan,Rui Wu,Jian-Lei Tian,Patrick W. Fowler Phys. Chem. Chem. Phys., 2017,19, 419-425
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Andre Prates Pereira,Tao Dong,Eric P. Knoshaug,Nick Nagle,Ryan Spiller,Bonnie Panczak,Christopher J. Chuck,Philip T. Pienkos Sustainable Energy Fuels, 2020,4, 3400-3408
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Eunhak Lim,Jiyoung Heo,Seong Keun Kim Nanoscale, 2019,11, 11369-11378
Additional information on 4-(4-METHYLPHENYL)-2-PYRIMIDINETHIOL
Comprehensive Overview of 4-(4-METHYLPHENYL)-2-PYRIMIDINETHIOL (CAS No. 477859-71-5)
4-(4-Methylphenyl)-2-pyrimidinethiol (CAS No. 477859-71-5) is a specialized organic compound that has garnered significant attention in the fields of medicinal chemistry, material science, and agrochemical research. This compound, characterized by its unique pyrimidine-thiol core and 4-methylphenyl substituent, serves as a versatile building block for the synthesis of more complex molecules. Its molecular structure, C11H10N2S, offers a balance of lipophilicity and reactivity, making it valuable for applications ranging from pharmaceutical intermediates to advanced material precursors.
In recent years, the demand for heterocyclic compounds like 4-(4-Methylphenyl)-2-pyrimidinethiol has surged due to their role in drug discovery and development. Researchers are particularly interested in its potential as a scaffold for kinase inhibitors, a class of therapeutics targeting cancer and inflammatory diseases. The compound's thiol group provides a reactive handle for further functionalization, enabling the creation of derivatives with tailored biological activities. This aligns with current trends in precision medicine and targeted therapy, where molecular specificity is paramount.
From a material science perspective, CAS 477859-71-5 has shown promise in the development of organic semiconductors and photoactive materials. Its conjugated system and electron-rich pyrimidine ring contribute to interesting optoelectronic properties, making it a candidate for organic light-emitting diodes (OLEDs) and photovoltaic devices. This application is particularly relevant given the global push toward sustainable energy solutions and green chemistry initiatives.
The synthesis of 4-(4-Methylphenyl)-2-pyrimidinethiol typically involves multi-step organic reactions, including condensation and cyclization processes. Recent advancements in catalytic methods and microwave-assisted synthesis have improved yields and reduced environmental impact, addressing growing concerns about green synthesis and atom economy. These improvements are crucial for scaling up production while adhering to increasingly stringent industrial safety standards.
Analytical characterization of this compound employs techniques such as NMR spectroscopy, mass spectrometry, and HPLC purity analysis. These methods ensure batch-to-batch consistency, a critical factor for researchers who rely on high-purity chemical intermediates. The compound's stability profile and storage requirements (typically under inert atmosphere at low temperatures) are frequently discussed topics in chemical handling forums and research communities.
In the context of structure-activity relationship (SAR) studies, modifications to the 4-methylphenyl group or pyrimidine-thiol moiety of 477859-71-5 have yielded insights into molecular recognition patterns. Such investigations are central to contemporary computational chemistry and molecular docking simulations, which aim to predict biological activity before laboratory synthesis. This approach resonates with the pharmaceutical industry's emphasis on cost-effective drug discovery pipelines.
Regulatory aspects surrounding 4-(4-Methylphenyl)-2-pyrimidinethiol compliance with major chemical inventories like REACH and TSCA are routinely updated. Suppliers and researchers often search for SDS documentation and global shipping regulations, reflecting the compound's international trade dynamics. Proper classification ensures seamless logistics for cross-border research collaborations, a growing trend in academic and industrial settings.
Future prospects for CAS 477859-71-5 include exploration in bioconjugation chemistry and proteolysis-targeting chimera (PROTAC) design, two cutting-edge areas in therapeutic development. Its structural features may enable novel drug delivery systems or diagnostic probes, particularly when combined with emerging technologies like nanocarriers or bioimaging agents. These applications position the compound at the intersection of chemistry and biotechnology, fields experiencing rapid convergence.
For laboratories working with 4-(4-Methylphenyl)-2-pyrimidinethiol, best practices include rigorous analytical validation and consideration of alternative synthetic routes to optimize efficiency. The compound's structure-property relationships continue to inspire research into related thiol-functionalized heterocycles, demonstrating its value as both a tool and a template in modern chemical science.
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